molecular formula C9H12BrN3 B1384677 2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 1352442-87-5

2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1384677
CAS No.: 1352442-87-5
M. Wt: 242.12 g/mol
InChI Key: ZSBRIOJUKPKROJ-UHFFFAOYSA-N
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Description

2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a brominated pyridine ring and a substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine typically involves the bromination of 5-(5-methyl-1H-pyrazol-3-yl)pyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a radical mechanism, leading to the selective bromination at the 2-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation or reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can undergo Suzuki or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Coupling Reactions: Palladium catalysts (Pd) and bases such as potassium carbonate (K2CO3) are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemistry: The compound can be utilized in the development of pesticides and herbicides.

    Materials Science: It can serve as a precursor for the synthesis of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring can play crucial roles in binding to the target and exerting the desired effect.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
  • 2-bromo-5-(1H-pyrazol-3-yl)pyridine
  • 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)pyridine

Uniqueness

2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine is unique due to the specific substitution pattern on the pyrazole ring and the presence of a bromine atom on the pyridine ring. This unique structure can impart distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-5-(5-methylpyrazolidin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3/c1-6-4-8(13-12-6)7-2-3-9(10)11-5-7/h2-3,5-6,8,12-13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBRIOJUKPKROJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NN1)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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